(R)-tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate
Overview
Description
®-tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol . This compound is a piperidine derivative, which is a class of compounds known for their significant role in medicinal chemistry and pharmaceutical applications .
Preparation Methods
The synthesis of ®-tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate typically involves the reaction of ®-3-(isopropylamino)piperidine with tert-butyl chloroformate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
®-tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, bases, and specific oxidizing or reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
®-tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes . The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
®-tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
(S)-tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate: The enantiomer of the compound, which may have different biological activities and properties.
N-tert-Butoxycarbonyl-3-(isopropylamino)piperidine: A similar compound with a different protecting group, which may affect its reactivity and stability.
3-(Isopropylamino)piperidine: The parent compound without the tert-butyl ester group, which may have different solubility and pharmacokinetic properties.
The uniqueness of ®-tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate lies in its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl (3R)-3-(propan-2-ylamino)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)14-11-7-6-8-15(9-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTQRMKZAXONPV-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCCN(C1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N[C@@H]1CCCN(C1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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